molecular formula C12H19NO4S B513127 N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 942771-71-3

N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B513127
CAS No.: 942771-71-3
M. Wt: 273.35g/mol
InChI Key: WFSSNTJEMBDLHI-UHFFFAOYSA-N
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Description

N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide is a chemical compound with a complex structure that includes a sulfonamide group, a methoxy group, and a hydroxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 1-hydroxybutan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux temperature.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of N-(1-oxobutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide.

    Reduction: Formation of N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-hydroxybutan-2-yl)pyridinium salts: These compounds share the hydroxybutyl group but differ in the aromatic ring structure.

    N-(1-hydroxybutan-2-yl)-3-(3-methoxyphenyl)propanamide: Similar in having a hydroxybutyl group and a methoxy group but differs in the overall structure.

Uniqueness

N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group is particularly significant, as it is known to impart enzyme inhibitory properties, making this compound valuable in medicinal chemistry research.

Properties

CAS No.

942771-71-3

Molecular Formula

C12H19NO4S

Molecular Weight

273.35g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide

InChI

InChI=1S/C12H19NO4S/c1-4-10(8-14)13-18(15,16)12-7-9(2)5-6-11(12)17-3/h5-7,10,13-14H,4,8H2,1-3H3

InChI Key

WFSSNTJEMBDLHI-UHFFFAOYSA-N

SMILES

CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C)OC

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C)OC

Origin of Product

United States

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